2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride
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Overview
Description
2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Scientific Research Applications
2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a biochemical probe or ligand in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride typically involves the reaction of 2-aminoethanethiol with 2-bromo-5-methylthiazole-4-carboxylic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminoethanethiol attacks the bromine atom of the thiazole derivative, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethyl)-5-methylthiazole: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
5-methyl-1,3-thiazole-4-carboxylic acid: Lacks the aminoethyl group, affecting its biological activity and applications.
2-aminoethylthiazole: Lacks the methyl and carboxylic acid groups, resulting in distinct chemical behavior.
Uniqueness
2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride is unique due to the presence of both the aminoethyl and carboxylic acid groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it a versatile and valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c1-4-6(7(10)11)9-5(12-4)2-3-8;;/h2-3,8H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGCGFLOWGKWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CCN)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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